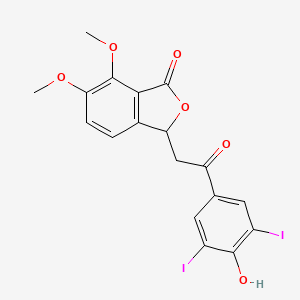

3-(2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with multiple functional groups. It contains a isobenzofuran backbone, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This backbone is substituted with various groups including a 4-hydroxy-3,5-diiodophenyl group and a 2-oxoethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the isobenzofuran backbone. The presence of iodine atoms would also add to the complexity as iodine is a heavy atom that can participate in various types of bonding .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the hydroxy group, for example, could make it susceptible to reactions such as esterification or etherification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of iodine atoms and the isobenzofuran backbone could influence properties such as its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthetic Methods and Derivatives Creation

Research has extensively explored synthetic methods for creating various derivatives of isobenzofurans, which share structural similarities with the compound . For instance, studies have detailed the acylation of benzofurans and the synthesis of furoisoflavones, demonstrating the versatility of these compounds in synthetic organic chemistry (Kawase, Nanbu, & Miyoshi, 1968). Another study focused on the synthesis of sesamol derivatives, further highlighting the compound's role in producing pharmacologically interesting structures (Fukui, Nakayama, & Tanaka, 1969).

Biological Activities and Applications

Further research delves into the biological activities of derivatives, exploring their potential as central nervous system (CNS) active compounds. For example, the synthesis and properties of dimethylaminomethylene phthalides have been investigated, indicating the utility of these derivatives in studying CNS activities (Clarke, Kasum, Prager, & War, 1983). Additionally, derivatives have been studied for their antitumor activity and interaction with topoisomerase I, suggesting potential applications in cancer research (Singh et al., 2003).

Advanced Synthetic Applications

The creation and manipulation of the benzofuran ring system, as seen in the generation of isobenzofurans and the exploration of photochemical reactivities, underline the compound's significance in advanced organic synthesis and potential material science applications. This is evident in the work exploring modulated photochemical reactivities and the generation of substituted naphthalenes, demonstrating innovative methods for integrating the benzofuran system into complex molecules (Keay, Lee, & Rodrigo, 1980).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14I2O6/c1-24-13-4-3-9-14(26-18(23)15(9)17(13)25-2)7-12(21)8-5-10(19)16(22)11(20)6-8/h3-6,14,22H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXKGYQEEPAHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=C(C(=C3)I)O)I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14I2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)

![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)